molecular formula C8H3BrClF3N2O B13430582 4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole

4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole

Cat. No.: B13430582
M. Wt: 315.47 g/mol
InChI Key: RJMGWWSYVVFMQN-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is a complex organic compound belonging to the benzimidazole family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of nitro groups to the benzimidazole ring.

    Halogenation: Substitution of hydrogen atoms with bromine and chlorine.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group using specific reagents like trifluoromethoxy anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to remove halogen atoms or other groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H3BrClF3N2O

Molecular Weight

315.47 g/mol

IUPAC Name

4-bromo-2-chloro-7-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2O/c9-3-1-2-4(16-8(11,12)13)6-5(3)14-7(10)15-6/h1-2H,(H,14,15)

InChI Key

RJMGWWSYVVFMQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)Cl)Br

Origin of Product

United States

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